2-(cyclohex-3-en-1-yl)-1-phenylethan-1-one
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Overview
Description
2-(Cyclohex-3-en-1-yl)-1-phenylethan-1-one is an organic compound that features a cyclohexene ring and a phenyl group attached to an ethanone backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(cyclohex-3-en-1-yl)-1-phenylethan-1-one can be achieved through several methods. One common approach involves the reaction of cyclohex-3-en-1-ylmagnesium bromide with benzoyl chloride under anhydrous conditions. The reaction typically proceeds as follows:
- Preparation of cyclohex-3-en-1-ylmagnesium bromide by reacting cyclohex-3-en-1-yl bromide with magnesium in dry ether.
- Addition of benzoyl chloride to the Grignard reagent under anhydrous conditions to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-(Cyclohex-3-en-1-yl)-1-phenylethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The phenyl and cyclohexene rings can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used reducing agents.
Substitution: Halogenation can be achieved using bromine (Br₂) or chlorine (Cl₂) under appropriate conditions.
Major Products
Oxidation: Formation of benzoic acid and cyclohex-3-en-1-one.
Reduction: Formation of 2-(cyclohex-3-en-1-yl)-1-phenylethanol.
Substitution: Formation of halogenated derivatives of the original compound.
Scientific Research Applications
2-(Cyclohex-3-en-1-yl)-1-phenylethan-1-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of fragrances and flavoring agents due to its aromatic properties.
Mechanism of Action
The mechanism of action of 2-(cyclohex-3-en-1-yl)-1-phenylethan-1-one involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The cyclohexene and phenyl groups contribute to its binding affinity and specificity, influencing various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
Cyclohex-3-en-1-ylmethanol: Similar structure but with a hydroxyl group instead of a ketone.
Cyclohex-3-en-1-yl acetate: An ester derivative with different reactivity and applications.
1-Phenyl-2-propanone: Similar backbone but with a propanone group instead of ethanone.
Uniqueness
2-(Cyclohex-3-en-1-yl)-1-phenylethan-1-one is unique due to its combination of a cyclohexene ring and a phenyl group, which imparts distinct chemical and physical properties
Properties
IUPAC Name |
2-cyclohex-3-en-1-yl-1-phenylethanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16O/c15-14(13-9-5-2-6-10-13)11-12-7-3-1-4-8-12/h1-3,5-6,9-10,12H,4,7-8,11H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GROFHJUZKRRTAP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC=C1)CC(=O)C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
24481-07-0 |
Source
|
Record name | 2-(cyclohex-3-en-1-yl)-1-phenylethan-1-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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